(3-Amino-1,2,4-triazol-4-yl)-(4-tert-butylphenyl)methanone
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Overview
Description
(3-Amino-1,2,4-triazol-4-yl)-(4-tert-butylphenyl)methanone is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a tert-butylphenyl group, which is a phenyl ring substituted with a tert-butyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1,2,4-triazol-4-yl)-(4-tert-butylphenyl)methanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 3-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1,2,4-triazol-4-yl)-(4-tert-butylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with an additional oxygen-containing functional group, while reduction may result in the formation of a triazole derivative with a reduced amino group.
Scientific Research Applications
(3-Amino-1,2,4-triazol-4-yl)-(4-tert-butylphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Amino-1,2,4-triazol-4-yl)-(4-tert-butylphenyl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butylphenyl group may enhance the compound’s binding affinity or selectivity for certain targets. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-1,2,4-triazol-4-yl)-(2,5-dimethylphenyl)methanone
- (3-Amino-1,2,4-triazol-4-yl)-(2-fluorophenyl)methanone
Uniqueness
(3-Amino-1,2,4-triazol-4-yl)-(4-tert-butylphenyl)methanone is unique due to the presence of the tert-butylphenyl group, which imparts specific steric and electronic properties
Properties
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(4-tert-butylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)10-6-4-9(5-7-10)11(18)17-8-15-16-12(17)14/h4-8H,1-3H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZKJZTTXRQLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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